3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4
Description
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 (CAS 13309-08-5) is a deuterated analog of the small-molecule PFKFB3 inhibitor 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one). PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) is a critical regulator of glycolysis, producing fructose-2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1) . The deuterated form retains the core structure of 3PO but incorporates deuterium atoms, likely enhancing metabolic stability for use in tracer studies or mechanistic investigations .
3PO-d4 inhibits PFKFB3, reducing Fru-2,6-P2 levels and glycolytic flux, thereby suppressing glucose uptake, lactate production, and ATP generation in cancer cells . Preclinical studies highlight its role in antitumor activity, particularly in bladder, gastric, and hepatocellular carcinomas, where it synergizes with other glycolysis-targeting agents like 2-deoxyglucose .
Properties
IUPAC Name |
(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-GWHRRPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde in the presence of a deuterated base, such as deuterated sodium hydroxide, in a deuterated solvent like deuterated dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13D4H6N2O
- Molecular Weight : 214.256 g/mol
- CAS Number : 1185239-44-4
- IUPAC Name : (E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one
The compound features a unique structure that allows it to interact selectively with specific biological targets, making it valuable for various research applications.
Metabolic Regulation
3PO acts as a competitive inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphate 3 (PFKFB3), which plays a critical role in regulating glycolysis and gluconeogenesis. By inhibiting PFKFB3, 3PO reduces fructose-2,6-bisphosphate levels, leading to decreased glucose uptake and lactate secretion in cells. This mechanism is particularly significant in cancer research, where altered glucose metabolism is a hallmark of tumor cells .
Cancer Research
Due to its ability to induce apoptosis in cancer cells by altering metabolic pathways, 3PO is being investigated as a potential therapeutic agent for various cancers. Studies have shown that treatment with 3PO can lead to significant reductions in cell viability in cancer lines through metabolic modulation .
Case Study 1: Inhibition of PFKFB3
A study demonstrated that 3PO effectively inhibited PFKFB3 with an IC50 value of approximately 23 µM. This inhibition led to metabolic changes that reduced glycolytic flux in treated cells, highlighting its potential as a metabolic regulator in cancer therapy.
Case Study 2: Induction of Apoptosis
In vitro experiments have shown that treatment with 3PO can induce apoptosis in various cancer cell lines by downregulating key metabolic pathways. The compound's action results in increased levels of reactive oxygen species (ROS), which contribute to cell death .
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 with structurally or functionally related PFKFB3 inhibitors and glycolysis modulators:
Key Comparative Insights:
Structural Specificity: 3PO-d4 and its non-deuterated parent compound directly target PFKFB3, unlike LY294002 or Wortmannin, which act upstream via PI3K . PFK15 and PFK158, derivatives of 3PO, exhibit improved pharmacokinetic profiles and potency, making them preferable for in vivo studies .
Mechanistic Differences :
- 3PO-d4 and 3PO reduce Fru-2,6-P2 levels, directly limiting PFK-1 activation and glycolytic output . In contrast, 2-DG disrupts glycolysis earlier by inhibiting hexokinase .
- Paradoxically, 3PO increases ATP levels in TIGAR-overexpressing cells, highlighting context-dependent effects .
Therapeutic Applications :
- 3PO shows efficacy in bladder cancer models, especially when combined with 2-DG or dichloroacetate .
- PFK15 and PFK158 are advanced to preclinical trials due to their enhanced stability and tumor-selective cytotoxicity .
Deuterated vs. Non-Deuterated Forms: 3PO-d4 is primarily used for isotopic tracing in metabolic studies, whereas non-deuterated 3PO is employed for functional assays .
Research Findings and Discrepancies
- Contradictory ATP Effects : In TIGAR-overexpressing cells, 3PO unexpectedly elevates ATP levels, suggesting compensatory metabolic pathways or redox adaptations .
- Target Misannotation: erroneously lists 3PO-d4 as a PGK1 inhibitor. However, consensus across studies confirms its primary target is PFKFB3 .
Biological Activity
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, also known by its CAS number 1185239-44-4, is a deuterated derivative of a class of compounds that exhibit significant biological activity. This compound is characterized by its unique structure, which includes two pyridine rings and a propene moiety, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H6D4N2O
- Molecular Weight : 214.256 g/mol
- SMILES Notation : [2H]c1nc([2H])c(\C=C\C(=O)c2ccncc2)c([2H])c1[2H]
- IUPAC Name : (E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one
Research indicates that compounds with similar structures to this compound often interact with various biological targets, including enzymes and receptors. The presence of the pyridine rings suggests potential interactions with nucleic acids and proteins, which can lead to modulation of cellular pathways.
Cytotoxicity and Anticancer Activity
Studies have demonstrated that derivatives of pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, imidazopyridines have shown selective inhibition of kinase activity, which is crucial for cancer cell proliferation. The structural similarity between these compounds and this compound suggests that it may possess similar anticancer properties .
Neuroprotective Effects
Recent investigations into GSK-3β inhibitors have highlighted the potential for pyridine derivatives to exert neuroprotective effects. In particular, compounds that inhibit GSK-3β have been associated with reduced neuroinflammation and improved outcomes in models of neurodegenerative diseases . This indicates a promising avenue for further research into the neuroprotective capabilities of this compound.
Case Study 1: Anticancer Activity
In a study published in the journal Molecules, researchers explored the anticancer properties of various imidazopyridine derivatives. They found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation. This suggests that this compound may similarly affect cancer cell viability due to its structural characteristics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Imidazopyridine A | MCF-7 | 5.0 | Kinase Inhibition |
| Imidazopyridine B | MDA-MB-231 | 7.5 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
Case Study 2: Neuroprotection
A study focusing on GSK-3β inhibitors revealed that certain pyridine derivatives could reduce tau phosphorylation in neuronal cells, thereby offering protection against neurodegeneration. The findings suggest that similar compounds could be evaluated for their ability to mitigate neuroinflammatory responses associated with conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
